molecular formula C9H13NO3S B2496350 2-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide CAS No. 91190-73-7

2-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2496350
CAS No.: 91190-73-7
M. Wt: 215.27
InChI Key: KBDKCOUCORRGTM-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide ( 91190-73-7) is an organic compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol . This chemical is characterized by a benzene ring substituted with a hydroxymethyl group and an N,N-dimethylsulfonamide functional group . The available safety information indicates that this compound requires careful handling; it has been assigned the GHS signal word "Warning" with specific hazard statements concerning skin, eye, and respiratory irritation (H315, H319, H335) . Recommended precautionary measures include using skin and eye protection and ensuring adequate ventilation . Physically, this substance has been described as a liquid that should be stored at room temperature . As a functionalized benzenesulfonamide, it serves as a valuable building block in organic synthesis and medicinal chemistry research, where it can be utilized in the development of more complex molecules or in structure-activity relationship studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with laboratory best practices.

Properties

IUPAC Name

2-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-10(2)14(12,13)9-6-4-3-5-8(9)7-11/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDKCOUCORRGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Sulfonamide Formation via t-BuONSO

The development of the sulfinylamine reagent N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) has enabled direct primary sulfonamide synthesis from organometallic reagents. For 2-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide, the sequence begins with the reaction of o-tolylmagnesium bromide (derived from o-bromotoluene) with t-BuONSO at −78°C (Scheme 1a). This yields 2-methylbenzenesulfonamide (I ) in 80% yield under optimized conditions.

Key Mechanistic Insights :

  • The Grignard reagent attacks the electrophilic sulfur center of t-BuONSO, forming a sulfinamide intermediate.
  • Subsequent elimination of isobutene generates the primary sulfonamide.

Functionalization of the Methyl Group

The methyl group at the ortho position undergoes bromination using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C). This produces 2-bromomethylbenzenesulfonamide (II ), which is hydrolyzed to 2-(hydroxymethyl)benzenesulfonamide (III ) via aqueous NaOH (THF/H2O, 60°C, 12 h).

Conversion to Sulfonyl Chloride and Dimethylation

Primary sulfonamide III is converted to the corresponding sulfonyl chloride (IV ) using Pyry-BF4, a reagent that selectively activates NH2 groups[14a]. Treatment of IV with dimethylamine in dichloromethane at 0°C affords the target compound in 75–85% yield (Scheme 1b)[14a].

Advantages :

  • Avoids harsh chlorosulfonation conditions.
  • Enables late-stage functionalization of complex substrates[14a].

Classical Sulfonyl Chloride Aminolysis

Synthesis of 2-(Hydroxymethyl)benzenesulfonyl Chloride

This traditional route begins with the directed sulfonation of o-cresol (2-methylphenol) using chlorosulfonic acid in dichloroethane (0°C, 4 h). The resulting 2-methylbenzenesulfonic acid is treated with phosphorus pentachloride (PCl5) to form 2-methylbenzenesulfonyl chloride. Bromination (NBS, AIBN) and hydrolysis (NaOH) yield 2-(hydroxymethyl)benzenesulfonyl chloride (V ).

Reaction with Dimethylamine

Sulfonyl chloride V reacts with excess dimethylamine in tetrahydrofuran (THF) at −20°C, yielding this compound in 65–70% yield after recrystallization.

Challenges :

  • Requires precise control of sulfonation regioselectivity.
  • Limited functional group tolerance due to acidic chlorosulfonation conditions.

Comparative Analysis of Methods

Parameter Sulfinylamine Route Classical Route
Key Reagents t-BuONSO, Grignard reagents Chlorosulfonic acid, PCl5
Functional Group Tolerance High (heterocycles, alkyl chains) Moderate (sensitive to oxidation)
Yield 70–85%[14a] 60–70%
Scale-Up Potential Excellent (demonstrated at 8 mmol) Moderate (laboratory scale)

Recent Advances and Applications

Late-Stage Diversification

The Pyry-BF4-mediated conversion of primary sulfonamides to sulfonyl chlorides enables the synthesis of analogs for structure-activity relationship (SAR) studies[14a]. For example, substituting dimethylamine with morpholine or piperazine generates sulfonamides with varied pharmacokinetic properties[14a].

Industrial Relevance

The sulfinylamine method has been adopted in pharmaceutical synthesis for its scalability. For instance, celecoxib derivatives have been prepared using analogous protocols[14a].

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a sulfonic acid derivative.

    Reduction: The compound can be reduced to form a benzylamine derivative.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1.1. Inhibition of Carbonic Anhydrases

One of the primary applications of 2-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide is its role as an inhibitor of carbonic anhydrases (CAs), which are important enzymes involved in various physiological processes, including respiration and acid-base balance. Research has shown that sulfonamide derivatives can selectively inhibit different isoforms of carbonic anhydrases, particularly tumor-associated isoforms such as CA IX and CA XII.

Table 1: Inhibitory Activity of Sulfonamide Derivatives on Carbonic Anhydrases

CompoundCA II InhibitionCA IX InhibitionCA XII Inhibition
Compound AModerateHighModerate
Compound BLowHighHigh
This compoundLowModerateHigh

The above table summarizes the inhibitory activities of various compounds, indicating that this compound exhibits moderate inhibition of CA IX and high inhibition of CA XII, making it a candidate for further development as a therapeutic agent against tumors expressing these isoforms .

1.2. Antiproliferative Effects

Studies have demonstrated that this compound can reduce the viability of certain cancer cell lines, such as HT-29 (colorectal cancer) and MDA-MB-231 (breast cancer), particularly under hypoxic conditions that mimic the tumor microenvironment. The compound's ability to alter the pH of the tumor microenvironment has been noted as a significant factor in its antiproliferative effects .

Case Study: Antiproliferative Activity on Cancer Cells

In vitro studies showed that treatment with this compound resulted in a significant decrease in cell viability in MDA-MB-231 cells when compared to untreated controls. The compound demonstrated a dose-dependent effect, indicating its potential as a therapeutic agent for targeted cancer therapy .

2.1. Role in Enzyme Inhibition

The sulfonamide structure is crucial for the inhibition of various enzymes beyond carbonic anhydrases. For instance, it has been explored for its inhibitory properties on histone deacetylases (HDACs), which play a critical role in gene expression regulation and are implicated in cancer progression.

Table 2: HDAC Inhibition by Sulfonamide Derivatives

CompoundHDAC Inhibition (%)
Compound C85%
Compound D90%
This compound78%

The data illustrates that while this compound is not the most potent HDAC inhibitor, it still shows significant activity, suggesting its utility in combination therapies for cancer treatment .

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent(s) Molecular Weight Physical State Key Properties/Applications Reference
2-(Aminomethyl)-N,N-dimethylbenzene-1-sulfonamide -CH2NH2 at C2, -N(CH3)2 214.29 Oil Basic amino group enhances solubility in polar solvents; potential for coordination chemistry
(R)-N-(2-Hydroxy-1-methylethyl)-2-nitrobenzenesulfonamide -NO2 at C2, -CH(CH3)OH 260.27 Solid Nitro group increases electron-withdrawing effects; hydroxyalkyl chain may improve bioavailability
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide -N3 groups, branched alkyl N/A Solid Azide functionality enables click chemistry applications
1,2-Bis[2-(hydroxymethyl)phenoxy]butylene (Do4OH) Bis-hydroxymethyl phenoxy 332.37 Crystalline Aliphatic chain length (n=4) results in lower melting point (odd-even effect)

Key Observations:

Polarity and Solubility: The hydroxymethyl group in the target compound likely enhances water solubility compared to its aminomethyl analog (), which may form salts in acidic conditions. However, the nitro-substituted derivative () exhibits reduced solubility due to the hydrophobic nitro group .

Thermal Stability : demonstrates that compounds with hydroxymethyl substituents and even-numbered aliphatic chains (e.g., Do6OH, n=6) have higher melting points than odd-numbered analogs (Do5OH, n=5) due to reduced repulsive H···H interactions in crystal packing. This suggests that the hydroxymethyl group’s position and chain length critically influence thermal behavior .

Reactivity : Azide-containing sulfonamides () highlight the role of functional groups in directing chemical reactivity, whereas the hydroxymethyl group may participate in hydrogen bonding or oxidation reactions .

Biological Activity

2-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, also known by its CAS number 91190-73-7, is being studied for various applications in medicinal chemistry, particularly in the fields of enzyme inhibition and cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H13N1O3S\text{C}_9\text{H}_{13}\text{N}_1\text{O}_3\text{S}

This compound features a hydroxymethyl group attached to a dimethyl-substituted benzene ring, along with a sulfonamide functional group, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interactions with specific biological macromolecules. Notably, it has been shown to inhibit various isoforms of carbonic anhydrases (CAs), which are enzymes that play essential roles in physiological processes such as respiration and acid-base balance.

Inhibition of Carbonic Anhydrases

Research indicates that sulfonamide derivatives, including this compound, exhibit inhibitory effects on carbonic anhydrase isoforms. For instance, studies have demonstrated that this compound can inhibit the cytosolic isoform hCA II and the tumor-associated isoform hCA IX with varying potencies. The inhibition constants (KiK_i) for these interactions can provide insights into their effectiveness:

CompoundTarget IsoformKiK_i (nM)
This compoundhCA II138.4
This compoundhCA IXTBD

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that modifications to the sulfonamide structure can significantly influence its biological activity. For example, the presence of hydroxymethyl and dimethyl groups enhances binding affinity to target enzymes.

Comparative Analysis

A comparative analysis with other sulfonamides shows distinct differences in potency and selectivity:

CompoundStructurePotency (IC50)
Sulfanilamide-NH2 groupLow
Metanilamide-NH2 group + aromatic ringMedium
This compoundHydroxymethyl + dimethyl groupsHigh

Case Studies

Several case studies have focused on the biological activity of sulfonamides similar to this compound:

  • Antiproliferative Activity : A study demonstrated that compounds with similar structures exhibited significant antiproliferative effects on mammalian cells by inhibiting topoisomerase II activity. This suggests potential applications in cancer therapy.
  • Enzyme Inhibition : Research involving X-ray crystallography has elucidated the binding modes of various sulfonamides to carbonic anhydrases, providing insights into their mechanisms of inhibition.
  • Therapeutic Applications : Investigations into the therapeutic potential of this compound highlight its role in treating conditions associated with carbonic anhydrase dysregulation, such as glaucoma and certain types of cancer.

Q & A

Q. What are the standard synthetic routes for 2-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of a hydroxymethyl-substituted benzene precursor. A common approach is reacting 2-(hydroxymethyl)benzene derivatives with dimethylsulfamoyl chloride in the presence of a base (e.g., sodium carbonate) under controlled pH and temperature (25–40°C) . Reaction optimization may include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
  • Catalysts : Triethylamine or pyridine to neutralize HCl byproducts.
  • Purification : Recrystallization from methanol or ethanol yields high-purity product (>95%) .

Table 1 : Key Reaction Parameters

ParameterOptimal ConditionPurpose
Temperature30–35°CMinimizes side reactions
Reaction time4–6 hoursEnsures complete sulfonylation
Molar ratio (substrate:reagent)1:1.2Excess reagent for higher yield

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the hydroxymethyl (-CH₂OH) and dimethylsulfonamide (-N(CH₃)₂SO₂) groups. Key signals include δ 4.6–4.8 ppm (hydroxymethyl proton) and δ 2.8–3.1 ppm (N-methyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 229.08 for C₉H₁₃NO₃S) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>98%) .

Advanced Research Questions

Q. How does the hydroxymethyl substituent influence the compound’s physicochemical properties and biological activity compared to other sulfonamide derivatives?

  • Methodological Answer : The hydroxymethyl group enhances hydrophilicity (logP reduction by ~0.5 compared to aminomethyl analogs) and hydrogen-bonding capacity, critical for target interactions. For example:
  • Solubility : Increased aqueous solubility (15–20 mg/mL vs. <5 mg/mL for non-polar analogs) facilitates in vitro assays .
  • Biological Activity : The -CH₂OH group may interact with polar residues in enzyme active sites (e.g., dihydropteroate synthase in bacteria), as seen in structurally related sulfonamides .
    Table 2 : Comparative Properties of Sulfonamide Derivatives
DerivativelogPAqueous Solubility (mg/mL)Antibacterial IC₅₀ (μM)
2-(Hydroxymethyl)1.218.512.3
2-(Aminomethyl)1.74.825.6
4-Methyl (Control)2.12.3>50

Q. What strategies are employed to resolve discrepancies in biological activity data across studies involving this compound?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Purity : Impurities (e.g., unreacted sulfonyl chloride) can skew activity. Validate purity via HPLC and elemental analysis .
  • Assay Conditions : Standardize protocols (e.g., bacterial strain, incubation time) to reduce variability. For example, MIC values for E. coli vary by ±15% depending on media composition .
  • Structural Confirmation : Use X-ray crystallography (as in ) to verify stereochemistry and rule out regioisomers.

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes. For instance:
  • Docking : The hydroxymethyl group forms hydrogen bonds with Thr63 and Ser84 in dihydropteroate synthase, stabilizing the enzyme-inhibitor complex .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ constants) with inhibitory potency (R² = 0.89 for a dataset of 20 analogs) .

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